Methyl 2-(2,4-diethoxyphenyl)quinoline-4-carboxylate
Description
Methyl 2-(2,4-diethoxyphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
Properties
IUPAC Name |
methyl 2-(2,4-diethoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-25-14-10-11-16(20(12-14)26-5-2)19-13-17(21(23)24-3)15-8-6-7-9-18(15)22-19/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBQSGJEWNSSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 2-(2,4-diethoxyphenyl)quinoline-4-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by acids or bases and often requires heating .
Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base. This method is particularly useful for synthesizing quinoline-4-carboxylate derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-diethoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, each with unique chemical and physical properties .
Scientific Research Applications
Methyl 2-(2,4-diethoxyphenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-diethoxyphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring system can also intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: This compound has a methyl group at the 2-position instead of the 2,4-diethoxyphenyl group, resulting in different chemical properties.
4-Hydroxyquinoline: The presence of a hydroxyl group at the 4-position significantly alters its reactivity and applications.
Uniqueness
The combination of the quinoline core with the 2,4-diethoxyphenyl and carboxylate groups provides a versatile scaffold for further chemical modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
